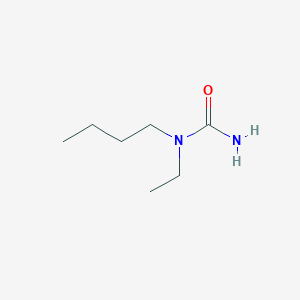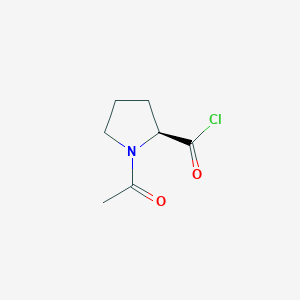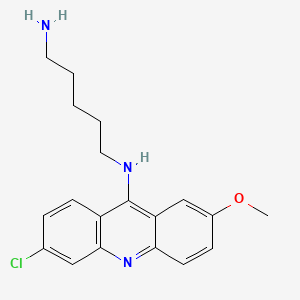
Methyl 3-acetyl-1,3-thiazolidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-acetyl-1,3-thiazolidine-4-carboxylate is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing sulfur and nitrogen atoms at the first and third positions, respectively. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and bioactive molecules .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-acetyl-1,3-thiazolidine-4-carboxylate typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can be further reacted with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound .
Industrial Production Methods: Industrial production methods for this compound often employ green chemistry principles to improve yield, purity, and selectivity. Techniques such as microwave irradiation, sonochemistry, and nanoparticle-catalyzed synthesis are commonly used to achieve efficient and environmentally friendly production .
化学反応の分析
Types of Reactions: Methyl 3-acetyl-1,3-thiazolidine-4-carboxylate undergoes various chemical reactions, including cyclization, oxidation, and substitution. For example, it can undergo base-induced cyclization to form bicyclic compounds with high enantiomeric purity .
Common Reagents and Conditions: Common reagents used in these reactions include oxalyl chloride, acetonitrile, and various bases. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and selectivity .
Major Products Formed: The major products formed from these reactions include bicyclic thiazolidine derivatives, which have significant biological and pharmacological activities .
科学的研究の応用
Methyl 3-acetyl-1,3-thiazolidine-4-carboxylate has a wide range of scientific research applications. It is used in the synthesis of bioactive molecules with anticancer, antimicrobial, and anti-inflammatory properties. Additionally, it serves as a valuable intermediate in medicinal chemistry for the development of new drug candidates .
作用機序
The mechanism of action of methyl 3-acetyl-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring enhance its pharmacological properties, allowing it to interact with various enzymes and receptors in biological systems. This interaction leads to the modulation of biochemical pathways, resulting in its therapeutic effects .
類似化合物との比較
Similar Compounds: Similar compounds to methyl 3-acetyl-1,3-thiazolidine-4-carboxylate include other thiazolidine derivatives such as methyl (4R)-3-(2-diazo-3-oxobutanoyl)thiazolidine-4-carboxylate and methyl (4R)-3-(2-diazo-3-oxobutanoyl)-2,2-dimethylthiazolidine-4-carboxylate .
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of acetyl and carboxylate groups, which contribute to its distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in both synthetic and medicinal chemistry .
特性
| 76906-12-2 | |
分子式 |
C7H11NO3S |
分子量 |
189.23 g/mol |
IUPAC名 |
methyl 3-acetyl-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C7H11NO3S/c1-5(9)8-4-12-3-6(8)7(10)11-2/h6H,3-4H2,1-2H3 |
InChIキー |
ZUWKFZCERVATHR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CSCC1C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-nitro-](/img/structure/B14448083.png)


![4'-Methoxy-2-[(propan-2-yl)amino]-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14448109.png)



![[1,1'-Biphenyl]-4-ol, 4'-[(6-bromohexyl)oxy]-](/img/structure/B14448141.png)

![Dodecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-](/img/structure/B14448162.png)

